5-Chloro-2-iodoaniline
Overview
Description
Synthesis Analysis
5-Chloro-2-iodoaniline can be synthesized through different methods, each tailored to specific requirements of purity, yield, and scale. One notable approach involves radioiododemercuration, where compounds similar in structure to 5-Chloro-2-iodoaniline are synthesized with high radiochemical purity from corresponding chloromercuri derivatives. This method highlights the synthesis of radioiodinated compounds in one step with significant yields, exemplifying the strategic incorporation of iodine into complex molecules (Baranowska-Kortylewicz et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Chloro-2-iodoaniline, such as 5-chloro-7-iodo-8-quinolinol (Chinoform), has been detailed through X-ray analysis. These studies reveal the planar nature of the molecule and the intermolecular hydrogen bonding that contributes to its stability in solid-state form. This understanding is crucial for the manipulation of physical properties and reactivity in subsequent chemical transformations (Kashino & Haisa, 1973).
Scientific Research Applications
Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : A study by Mayes et al. (2010) in "Organic Process Research & Development" presents a synthetic approach for preparing methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of an HIV NNRTI candidate, demonstrating advantages over existing methodologies (Mayes et al., 2010).
Chlorinating Nitrogen-Containing Heterocycles : According to Wang et al. (2016) in "Organic letters", 1-chloro-1,2-benziodoxol-3-one is a practical and efficient reagent for chlorinating nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals, with potential for industrial applications (Wang et al., 2016).
Nonlinear Optical Material : Meenakshi (2017) in "Journal of Molecular Structure" finds that 5-chloro-2-nitroanisole exhibits promising properties as a nonlinear optical material due to its structural, spectroscopic, and electronic properties (Meenakshi, 2017).
Vibrational Spectra Analysis : A study by Karabacak et al. (2008) in "Journal of Molecular Structure" provides experimental and theoretical vibrational spectra of 2-chloro-5-methylaniline, with good agreement and the total energy distribution of vibrational modes assigned using the scaled quantum mechanics method (Karabacak et al., 2008).
Nephrotoxicity Studies : A study by Hong et al. (2000) in "Toxicology letters" indicates that 3,5-dihaloanilines, including compounds similar to 5-chloro-2-iodoaniline, are more potent nephrotoxicants in vitro than 4-haloaniline isomers, with bromo and iodo substitutions enhancing the nephrotoxic potential of aniline (Hong et al., 2000).
properties
IUPAC Name |
5-chloro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOMAFDDLHSVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348664 | |
Record name | 5-chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodoaniline | |
CAS RN |
6828-35-9 | |
Record name | 5-Chloro-2-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6828-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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